molecular formula C13H12FNO2S B4423478 N-(2-fluoro-5-methylphenyl)benzenesulfonamide

N-(2-fluoro-5-methylphenyl)benzenesulfonamide

Cat. No. B4423478
M. Wt: 265.31 g/mol
InChI Key: QOANFIAWHMWRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)benzenesulfonamide, also known as FMeSA, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. FMeSA belongs to the family of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. In recent years, FMeSA has been studied for its potential in treating various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)benzenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells.
In neurological research, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients. In neurological research, this compound has been shown to protect neurons from oxidative stress, increase the levels of acetylcholine in the brain, and inhibit the aggregation of amyloid beta peptides.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluoro-5-methylphenyl)benzenesulfonamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it an ideal candidate for studying the mechanisms of action of specific enzymes and pathways in cells. However, one limitation of this compound is its potential toxicity, which can limit its use in in vivo studies.

Future Directions

There are several future directions for N-(2-fluoro-5-methylphenyl)benzenesulfonamide research. In cancer research, this compound could be further studied for its potential in combination therapy with other anticancer drugs. Additionally, this compound could be studied for its potential in treating other types of cancer, such as breast and lung cancer.
In neurological research, this compound could be further studied for its potential in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, this compound could be studied for its potential in combination therapy with other drugs, such as cholinesterase inhibitors, for treating Alzheimer's disease.
Conclusion
In conclusion, this compound is a compound that has shown promising results in scientific research for its potential therapeutic benefits in cancer and neurological disorders. Its high potency and specificity make it an ideal candidate for studying the mechanisms of action of specific enzymes and signaling pathways in cells. However, its potential toxicity limits its use in in vivo studies, and further research is needed to fully understand its therapeutic potential.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic benefits in various fields of medicine. In cancer research, this compound has shown promising results as an inhibitor of tumor growth and cell proliferation. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
In neurological research, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease. Additionally, this compound has been shown to protect neurons from oxidative stress, which is a hallmark of Parkinson's disease.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-10-7-8-12(14)13(9-10)15-18(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOANFIAWHMWRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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